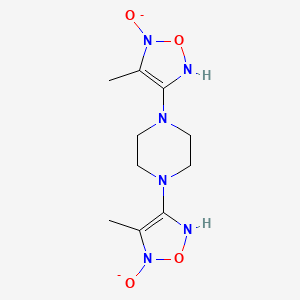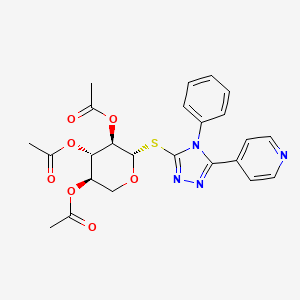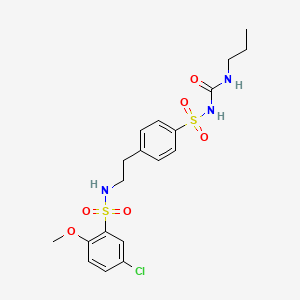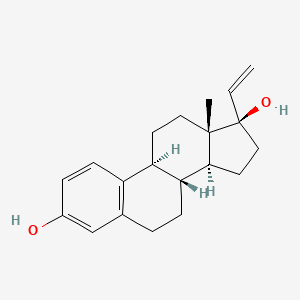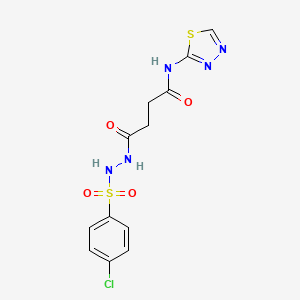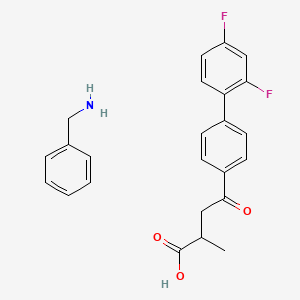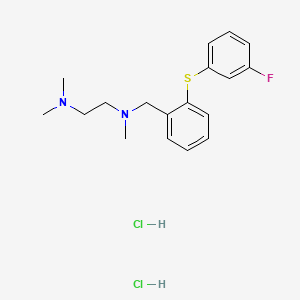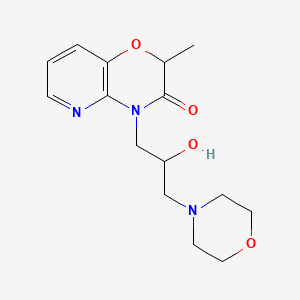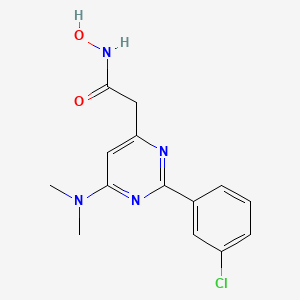
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dipropoxyphosphinyl group, and a methyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a suitable alcohol to form the trifluoroacetate ester. This intermediate is then reacted with dipropoxyphosphinyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dipropoxyphosphinyl group can participate in phosphorylation reactions, affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and dipropoxyphosphinyl groups, resulting in different reactivity and applications.
Propanoic acid, 2-hydroxy-, methyl ester: The presence of a hydroxyl group instead of a trifluoromethyl group alters its chemical properties and biological activity.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:
Uniqueness
The unique combination of trifluoromethyl, dipropoxyphosphinyl, and methyl ester groups in propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
108698-12-0 |
|---|---|
Formule moléculaire |
C10H18F3O6P |
Poids moléculaire |
322.21 g/mol |
Nom IUPAC |
methyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C10H18F3O6P/c1-4-6-17-20(15,18-7-5-2)19-8(9(14)16-3)10(11,12)13/h8H,4-7H2,1-3H3 |
Clé InChI |
ILANCWSCKWMAHB-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OCCC)OC(C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




